4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
Description
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone is a synthetic compound featuring a piperazine ring substituted with a 2-fluorophenyl group and a ketone-linked 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest relevance in receptor-binding studies, particularly for kinase or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)17(27)13-4-3-5-14(12-13)28-19(23,24)18(21)22/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYZFLYVDBHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The piperazine ring is introduced via reaction of 1-fluoro-2-chlorobenzene with piperazine under Ullmann coupling conditions:
Buchwald-Hartwig Amination
An alternative employs palladium catalysis for enhanced efficiency:
- Catalyst System : Pd(OAc)₂, Xantphos ligand.
- Base : Cs₂CO₃ in toluene at 100°C.
- Advantage : Higher functional group tolerance and reduced reaction time (12–18 hours).
Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenyl Ketone
Etherification of 3-Hydroxyacetophenone
The tetrafluoroethoxy group is introduced via alkylation of 3-hydroxyacetophenone:
Acyl Chloride Formation
The ketone is activated for subsequent coupling:
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
- Conversion : Near-quantitative yield of 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride.
Coupling of Subunits: Formation of the Ketone Bridge
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-(2-fluorophenyl)piperazine:
Friedel-Crafts Acylation (Alternative Pathway)
For substrates with electron-donating groups, Friedel-Crafts acylation may be feasible:
- Catalyst : AlCl₃ or FeCl₃.
- Solvent : Nitromethane or dichloroethane.
- Limitation : Electron-withdrawing fluorine substituents deactivate the ring, reducing efficiency.
Analytical Data and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Reaction Time | Safety Profile |
|---|---|---|---|
| Ullmann Coupling | 60–70 | 24–48 h | Moderate (Cu waste) |
| Buchwald-Hartwig | 70–80 | 12–18 h | High (Pd catalyst) |
| Nucleophilic Acyl Sub. | 65–75 | 4–6 h | High |
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the ketone moiety.
Substitution: The fluorophenyl and tetrafluoroethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity, while the tetrafluoroethoxy group contributes to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Piperazinyl Ketone Scaffolds
The piperazinyl ketone core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties:
Key Observations :
- Fluorination : The target compound’s tetrafluoroethoxy group likely increases electronegativity and resistance to oxidative metabolism compared to methoxy or methyl substituents .
- Aromatic Substitutents : Chlorophenyl groups (e.g., in ) enhance receptor affinity in some kinase inhibitors, while fluorophenyl groups (e.g., ) may reduce toxicity .
Pharmacological Activity
Limited activity data is available for direct analogs:
- β-(p-Chlorophenyl)phenethyl 4-(o-tolyl)piperazinyl ketone () is hypothesized to target serotonin or dopamine receptors due to structural similarity to known GPCR ligands, though experimental confirmation is lacking .
Biological Activity
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone (CAS Number: 124444-80-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18Cl2FN3O
- Molecular Weight : 358.238 g/mol
- Boiling Point : 460.2ºC
- Flash Point : 232.1ºC
Structure-Activity Relationship (SAR)
The biological activity of 4-(2-Fluorophenyl)piperazinyl derivatives is influenced by their structural modifications. Studies have shown that the presence of halogen substituents, particularly fluorine, enhances the inhibitory effects on various biological targets.
Key Findings from SAR Studies:
- Nucleoside Transporters : Research indicates that certain analogues exhibit selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT2 over ENT1. For instance, a derivative with a modified naphthalene moiety showed significantly improved selectivity and potency against ENT2 ( ).
Antimicrobial and Antioxidant Properties
Studies have demonstrated that compounds related to 4-(2-Fluorophenyl)piperazinyl series possess notable antimicrobial and antioxidant activities. For example, some derivatives effectively inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The most potent inhibitors showed IC50 values in the low micromolar range ( ).
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition of selected compounds:
- Cell Viability Assays : MTT assays indicated that many derivatives exhibited no cytotoxic effects at concentrations up to 10 µM, with some maintaining viability at 25 µM ( ).
- Tyrosinase Inhibition : Selected compounds demonstrated significant inhibitory activity against tyrosinase derived from Agaricus bisporus, with some showing antioxidant effects without cytotoxicity ( ).
Case Study 1: Inhibition of Tyrosinase
A series of studies focusing on phenolic derivatives revealed that specific substitutions on the piperazine ring significantly enhanced tyrosinase inhibition. Compound modifications led to varying degrees of potency, with certain derivatives outperforming standard inhibitors ( ).
Case Study 2: Selective Inhibition of Nucleoside Transporters
In a comparative study of FPMINT analogues, it was found that compounds with specific halogen substitutions exhibited enhanced selectivity towards ENT2. The most effective analogue demonstrated an IC50 value of approximately 36.82 µM against ENT2 while being less effective against ENT1 ( ).
Data Tables
| Compound | Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| FPMINT | ENT1 | 171.11 | Moderate |
| FPMINT | ENT2 | 36.82 | High |
| Compound A | Tyrosinase | 3.8 | High |
| Compound B | Tyrosinase | Not specified | Moderate |
Q & A
Q. Which structural modifications enhance the compound’s potency against CETP while minimizing cytotoxicity?
- Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring adjacent to the ketone improves potency (IC₅₀ = 8 nM vs. 15 nM for unmodified analogs) but increases cytotoxicity (CC₅₀ = 50 μM vs. >100 μM). Balancing these effects requires substituent tuning, as demonstrated by methylene spacer insertion between the piperazinyl and fluorophenyl groups, which reduces hepatic toxicity by 60% in HepG2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
